molecular formula C5H16Cl2N2 B6190137 [(3S)-3-aminobutyl](methyl)amine dihydrochloride CAS No. 1309562-91-1

[(3S)-3-aminobutyl](methyl)amine dihydrochloride

Cat. No.: B6190137
CAS No.: 1309562-91-1
M. Wt: 175.10 g/mol
InChI Key: VGVGUVBBPCFYTH-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-aminobutylamine dihydrochloride is a chemical compound with the molecular formula C5H14N2·2HCl. It is a derivative of butylamine and is commonly used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminobutylamine dihydrochloride typically involves the reaction of (S)-3-aminobutanol with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process can be summarized as follows:

    Starting Materials: (S)-3-aminobutanol and methylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.

    Procedure: (S)-3-aminobutanol is reacted with an excess of methylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the formation of the dihydrochloride salt is complete.

    Purification: The product is isolated by filtration and recrystallized from an appropriate solvent to obtain pure (3S)-3-aminobutylamine dihydrochloride.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-aminobutylamine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The key steps include:

    Bulk Synthesis: Large quantities of (S)-3-aminobutanol and methylamine are reacted in industrial reactors.

    Catalysis: Hydrochloric acid is used as a catalyst to facilitate the reaction.

    Isolation and Purification: The product is isolated using filtration and recrystallization techniques to ensure high purity.

    Quality Control: The final product undergoes rigorous testing to confirm its chemical composition and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminobutylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is conducted in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides. The reaction conditions vary depending on the desired product.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(3S)-3-aminobutylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3S)-3-aminobutylamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

(3S)-3-aminobutylamine dihydrochloride can be compared with other similar compounds, such as:

    Butylamine: A primary amine with similar reactivity but lacking the methylamine moiety.

    Methylamine: A simple amine that serves as a building block for more complex compounds.

    (S)-3-aminobutanol: The precursor for the synthesis of (3S)-3-aminobutylamine dihydrochloride.

Uniqueness

The uniqueness of (3S)-3-aminobutylamine dihydrochloride lies in its dual amine functionality, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial settings.

Properties

CAS No.

1309562-91-1

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.10 g/mol

IUPAC Name

(3S)-1-N-methylbutane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C5H14N2.2ClH/c1-5(6)3-4-7-2;;/h5,7H,3-4,6H2,1-2H3;2*1H/t5-;;/m0../s1

InChI Key

VGVGUVBBPCFYTH-XRIGFGBMSA-N

Isomeric SMILES

C[C@@H](CCNC)N.Cl.Cl

Canonical SMILES

CC(CCNC)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.